Cas no 10305-42-7 (N-propylsulfamoyl Chloride)

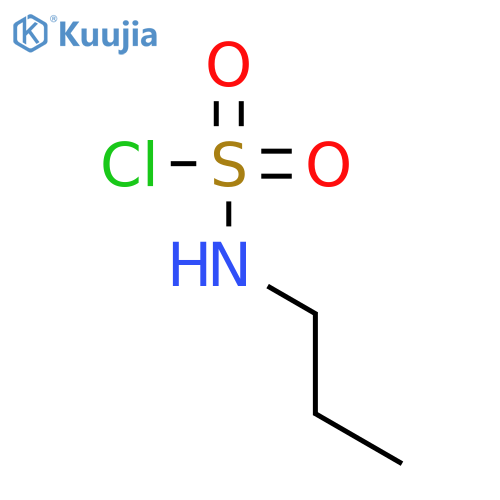

N-propylsulfamoyl Chloride structure

商品名:N-propylsulfamoyl Chloride

CAS番号:10305-42-7

MF:C3H8ClNO2S

メガワット:157.619118690491

MDL:MFCD11520375

CID:1134007

PubChem ID:13398949

N-propylsulfamoyl Chloride 化学的及び物理的性質

名前と識別子

-

- N-propylsulfamoyl chloride

- propylsulfamyl chloride

- N-Propylsulfamidsaeurechlorid

- AGN-PC-00MALL

- CTK0G7260

- chloro(propylamino)sulfone

- STL301224

- Sulfamoyl chloride, propyl-

- N-Propyl-amidosulfonylchlorid

- Propyl-sulfamyl-chlorid

- N-Propylsulfamoylchlorid

- n-propylaminosulfonyl chloride

- SBB087250

- PROPYLSULFAMOYL CHLORIDE

- n-Propylsulphamoylchloride

- G31951

- propyl sulfamoyl chloride

- Propylsulfamoyl chloride, AldrichCPR

- SCHEMBL1111454

- AKOS006324725

- DTXSID10539351

- n-Propylsulphamoyl chloride

- GVTQDHSVABMRGE-UHFFFAOYSA-N

- CS-0440039

- MFCD11520375

- 10305-42-7

- EN300-159813

- N-propylsulfamoyl Chloride

-

- MDL: MFCD11520375

- インチ: InChI=1S/C3H8ClNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3

- InChIKey: GVTQDHSVABMRGE-UHFFFAOYSA-N

- ほほえんだ: CCCNS(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 156.99654

- どういたいしつりょう: 156.9964274g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 54.6Ų

じっけんとくせい

- PSA: 46.17

N-propylsulfamoyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-159813-0.25g |

N-propylsulfamoyl chloride |

10305-42-7 | 95% | 0.25g |

$100.0 | 2023-02-14 | |

| TRC | N756618-250mg |

N-Propylsulfamoyl Chloride |

10305-42-7 | 250mg |

$ 320.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510706-1g |

Propylsulfamoyl chloride |

10305-42-7 | 98% | 1g |

¥2892 | 2023-04-17 | |

| abcr | AB302374-1 g |

n-Propylsulfamoyl chloride, 90%; . |

10305-42-7 | 90% | 1 g |

€351.30 | 2023-07-20 | |

| Enamine | EN300-159813-0.5g |

N-propylsulfamoyl chloride |

10305-42-7 | 95% | 0.5g |

$156.0 | 2023-02-14 | |

| Enamine | EN300-159813-1.0g |

N-propylsulfamoyl chloride |

10305-42-7 | 95% | 1g |

$0.0 | 2023-05-24 | |

| Apollo Scientific | OR346219-500mg |

n-Propylsulphamoyl chloride |

10305-42-7 | tech | 500mg |

£167.00 | 2025-02-19 | |

| Enamine | EN300-159813-2500mg |

N-propylsulfamoyl chloride |

10305-42-7 | 95.0% | 2500mg |

$337.0 | 2023-09-23 | |

| Enamine | EN300-159813-1000mg |

N-propylsulfamoyl chloride |

10305-42-7 | 95.0% | 1000mg |

$160.0 | 2023-09-23 | |

| 1PlusChem | 1P009RRQ-2.5g |

PROPYLSULFAMOYL CHLORIDE |

10305-42-7 | 95% | 2.5g |

$479.00 | 2023-12-26 |

N-propylsulfamoyl Chloride 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

10305-42-7 (N-propylsulfamoyl Chloride) 関連製品

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10305-42-7)N-propylsulfamoyl Chloride

清らかである:99%

はかる:1g

価格 ($):257.0